2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetamide 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15967023
InChI: InChI=1S/C11H9FN2O2/c12-7-1-2-8-9(5-7)14(6-11(13)16)4-3-10(8)15/h1-5H,6H2,(H2,13,16)
SMILES:
Molecular Formula: C11H9FN2O2
Molecular Weight: 220.20 g/mol

2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetamide

CAS No.:

Cat. No.: VC15967023

Molecular Formula: C11H9FN2O2

Molecular Weight: 220.20 g/mol

* For research use only. Not for human or veterinary use.

2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetamide -

Specification

Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
IUPAC Name 2-(7-fluoro-4-oxoquinolin-1-yl)acetamide
Standard InChI InChI=1S/C11H9FN2O2/c12-7-1-2-8-9(5-7)14(6-11(13)16)4-3-10(8)15/h1-5H,6H2,(H2,13,16)
Standard InChI Key FIKPEMOWYRTKPA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1F)N(C=CC2=O)CC(=O)N

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetamide is C₁₁H₉FN₂O₂, with a molecular weight of 220.20 g/mol. Its IUPAC name, 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetamide, reflects the substitution pattern: a fluorine atom at the 7th position of the quinoline ring, a ketone group at the 4th position, and an acetamide moiety (-NHCOCH₃) attached to the nitrogen at the 1st position. The compound’s planar structure and electron-withdrawing groups (fluorine and ketone) enhance its ability to participate in hydrogen bonding and π-π interactions, critical for binding to biological targets .

Table 1: Key Molecular Properties of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetamide

PropertyValue
Molecular FormulaC₁₁H₉FN₂O₂
Molecular Weight220.20 g/mol
IUPAC Name2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetamide
SMILESC1=CC2=C(C=C1F)N(C=CC2=O)CC(=O)N
Hydrogen Bond Donors2 (amide NH, quinoline NH)
Hydrogen Bond Acceptors4 (ketone O, amide O, fluorine)

The crystal structure and spectroscopic data (IR, NMR) confirm the presence of the acetamide group and the planar quinoline ring system, which are essential for its bioactivity .

Synthesis and Optimization

The synthesis of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step reactions starting from substituted quinoline precursors. A common approach includes:

  • Quinoline Ring Formation: Cyclization of 7-fluoroaniline derivatives with β-keto esters under acidic conditions to yield the 4-oxoquinoline core .

  • Acetamide Introduction: Reaction of the quinoline intermediate with chloroacetyl chloride, followed by amidation with ammonia or primary amines .

Key reaction conditions involve the use of potassium permanganate for oxidation and lithium aluminum hydride for selective reductions, ensuring high yields (70–85%). Recent advances employ copper(I)-catalyzed annulation reactions to streamline synthesis, as demonstrated in the preparation of structurally related isoquinolin-2-yl-acetamides . For instance, Ugi-4CR (Ugi four-component reaction) intermediates have been utilized to achieve divergent synthesis pathways, enabling the incorporation of diverse substituents while maintaining regioselectivity .

Mechanism of Action

The biological activities of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetamide arise from its dual functionality:

  • Quinoline Core: Interacts with nucleic acids and enzymes via π-π stacking and hydrogen bonding, disrupting DNA replication and protein synthesis .

  • Acetamide Group: Serves as a hydrogen bond donor/acceptor, enhancing binding affinity to targets like DNA gyrase and COX-2 .

Molecular dynamics simulations reveal stable binding poses in the ATP-binding pocket of tyrosine kinases, suggesting potential as a kinase inhibitor .

Therapeutic Applications and Future Directions

Drug Development

The compound’s scaffold is being explored for:

  • Antibacterial Agents: Modifications to the acetamide side chain could improve potency against multidrug-resistant strains .

  • Anticancer Therapeutics: Conjugation with nanoparticles or liposomes may enhance tumor targeting and reduce systemic toxicity .

Research Tools

As a fluorescent probe, its rigid structure enables real-time tracking of enzyme activity in cellular assays . Recent work has functionalized it with biotin tags for pull-down assays to identify novel protein targets .

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